molecular formula C4F8S2 B13420360 p-DITHIANE, OCTAFLUORO- CAS No. 710-65-6

p-DITHIANE, OCTAFLUORO-

Cat. No.: B13420360
CAS No.: 710-65-6
M. Wt: 264.2 g/mol
InChI Key: MABSKGZSSMBURB-UHFFFAOYSA-N
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Description

p-DITHIANE, OCTAFLUORO-: is a heterocyclic compound composed of a cyclohexane core structure wherein two methylene bridges are replaced by sulfur atoms, and all hydrogen atoms are replaced by fluorine atoms. This compound is part of the dithiane family, which is known for its versatility in organic synthesis, particularly as building blocks for complex molecular architectures .

Chemical Reactions Analysis

Types of Reactions: p-DITHIANE, OCTAFLUORO- undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dithiane ring can be reduced to form the corresponding thiol or sulfide.

    Substitution: Fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Halogen exchange reactions can be carried out using reagents like potassium fluoride (KF) or cesium fluoride (CsF).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Fluorine-substituted derivatives.

Scientific Research Applications

Chemistry: p-DITHIANE, OCTAFLUORO- is used as a building block in organic synthesis, particularly for the construction of complex molecular architectures . Its unique reactivity allows for the controlled synthesis of carbon–carbon bonds and the assembly of a wide array of complex molecules .

Biology and Medicine: In biological and medicinal research, p-DITHIANE, OCTAFLUORO- derivatives are investigated for their potential as enzyme inhibitors and therapeutic agents. The fluorinated nature of the compound enhances its stability and bioavailability, making it a valuable scaffold for drug design.

Industry: In the industrial sector, p-DITHIANE, OCTAFLUORO- is used in the production of specialty chemicals and materials. Its unique properties, such as high thermal stability and resistance to chemical degradation, make it suitable for applications in coatings, adhesives, and electronic materials.

Comparison with Similar Compounds

Uniqueness: p-DITHIANE, OCTAFLUORO- is unique due to its complete fluorination, which imparts distinct properties such as high thermal stability, resistance to chemical degradation, and enhanced reactivity in certain synthetic transformations. These characteristics make it a valuable compound in both research and industrial applications.

Properties

CAS No.

710-65-6

Molecular Formula

C4F8S2

Molecular Weight

264.2 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octafluoro-1,4-dithiane

InChI

InChI=1S/C4F8S2/c5-1(6)2(7,8)14-4(11,12)3(9,10)13-1

InChI Key

MABSKGZSSMBURB-UHFFFAOYSA-N

Canonical SMILES

C1(C(SC(C(S1)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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